molecular formula C11H16N2O2 B115625 Ethyl 3-amino-4-propylpyridine-2-carboxylate CAS No. 155879-83-7

Ethyl 3-amino-4-propylpyridine-2-carboxylate

Cat. No.: B115625
CAS No.: 155879-83-7
M. Wt: 208.26 g/mol
InChI Key: LTFGXYYCICFVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-4-propylpyridine-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

155879-83-7

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 3-amino-4-propylpyridine-2-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-3-5-8-6-7-13-10(9(8)12)11(14)15-4-2/h6-7H,3-5,12H2,1-2H3

InChI Key

LTFGXYYCICFVLV-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=NC=C1)C(=O)OCC)N

Canonical SMILES

CCCC1=C(C(=NC=C1)C(=O)OCC)N

Synonyms

2-Pyridinecarboxylicacid,3-amino-4-propyl-,ethylester(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Amino-4-n-propylpyridine-2-carboxylic acid (Preparation 4; 0.36 g, 0,002 mol) was added to a stirred mixture of cesium carbonate (0,325 g, 0.001 mol) in water (20 ml), then this mixture was evaporated under vacuum and the residue azeotroped with dimethylformamide (2×20 ml). The resulting cesium salt was suspended in dimethylformamide (3 ml) and the stirred suspension then treated dropwise with ethyl iodide (0.17 ml, 0.0021 mol). After a further 0.25 hour, the solvent was evaporated under vacuum and the residue partitioned between water (20 ml) and ethyl acetate (20 ml). The organic phase was washed with water (10 ml), dried (MgSO4) and evaporated under vacuum, then the residue crystallised from acetone:hexane to give the title compound as an off-white solid (0.35 g, 84%), m.p. 93°-96° C. Found: C,63.39; H,7.73; N,13.39. C11H16N2O2 requires C,63.44; H,7.74; N,13.45%.
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
0.001 mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step Two
Yield
84%

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